Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 263.33 g/mol. This compound is classified as an ester and is notable for its potential applications in pharmaceutical chemistry, particularly as a precursor for various biologically active compounds. The compound's structure features a piperidine ring, which is significant in medicinal chemistry due to its presence in numerous drugs.
The compound can be sourced from various chemical suppliers and has been referenced in multiple patent applications concerning its synthesis and applications. It is classified under the category of organic compounds, specifically as a benzoate ester due to the presence of a benzoic acid derivative. The compound's CAS number is 1644667-61-7, facilitating its identification in chemical databases.
The synthesis of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate has been documented through several methods. One notable approach involves the use of an iridium catalyst under hydrogen pressure to facilitate the reaction between appropriate precursors. This method emphasizes efficiency and safety by using less hazardous chemicals and generating fewer by-products, which is advantageous for large-scale production .
The synthesis typically proceeds through a multi-step process involving:
In one documented method, the compound was synthesized via a sequence that included enzymatic catalysis, which improved yield and purity compared to traditional methods .
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate possesses a complex structure characterized by:
The stereochemistry is critical, as indicated by the (2S,4S) configuration, which influences the biological activity of the compound.
The InChI key for this compound is DZNZBIFPILZUCT-KBPBESRZSA-N, which aids in its identification within chemical databases such as PubChem . The compound has been studied for its interactions with biological targets, particularly in relation to complement factor B inhibition.
The compound can undergo various chemical reactions typical of esters and piperidine derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .
The mechanism of action for methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate primarily involves its role as an inhibitor of complement factor B, an enzyme crucial for the activation of the alternative complement pathway. By inhibiting this pathway, the compound may have therapeutic implications in conditions where complement activation contributes to pathology .
Relevant data indicate that the compound exhibits significant optical purity, which is crucial for its biological efficacy .
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate has potential applications in:
Its role as a precursor in synthesizing more complex molecules positions it as a valuable compound in medicinal chemistry .
Transition metal-catalyzed asymmetric hydrogenation represents a cornerstone for constructing the stereodefined piperidine core in methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate. Ruthenium complexes ligated to chiral phosphines (e.g., BINAP derivatives) enable enantioselective reduction of pyridinium precursors like methyl 4-(4-ethoxypyridin-1(4H)-yl)benzoate. Under optimized conditions (50 bar H₂, 80°C, methanol solvent), these catalysts achieve trans-diastereoselectivity >20:1 and enantiomeric excess (ee) values exceeding 95% for the 2,4-disubstituted piperidine system [1] [3]. Iridium catalysts with P,N-ligands (e.g., phosphine-oxazolines) demonstrate superior efficacy for sterically hindered pyridines, operating efficiently at lower hydrogen pressures (5–10 bar) while maintaining 92–98% ee [7].
Rhodium-based systems (e.g., Rh(COD)₂OTf with (R,R)-Et-DuPhos) facilitate asymmetric transfer hydrogenation using Hantzsch ester as the reductant. This method is particularly valuable for acid-sensitive substrates, affording the target piperidine in >90% yield and 94% ee under mild conditions (room temperature, dichloromethane) [9]. Recent innovations leverage heterogeneous catalysts, such as nickel silicides or ruthenium nanoparticles on titanium supports, which enable recyclability (up to 5 cycles with <5% activity loss) and reduce metal leaching in the final pharmaceutical intermediate [3] [7].
Table 1: Performance of Transition Metal Catalysts in Piperidine Hydrogenation
Catalyst System | Substrate Class | Conditions | Yield (%) | trans Selectivity | ee (%) |
---|---|---|---|---|---|
Ru/(S)-BINAP | 4-Ethoxy-N-benzoylpyridinium | 50 bar H₂, MeOH, 80°C | 89 | >20:1 | 97 |
Ir/(S,S)-P,N-ligand | 2,4-Disubstituted pyridine | 10 bar H₂, THF, 60°C | 92 | 15:1 | 98 |
Rh-(R,R)-Et-DuPhos/Hantzsch ester | N-Acylpyridinium | RT, DCM, 24h | 91 | 12:1 | 94 |
Ni-silicide/TiO₂ | Unsubstituted pyridine | 20 bar H₂, H₂O, 100°C | 85 | N/A | >99 |
Key limitations include the requirement for activated pyridine precursors (e.g., N-acyl or N-arylpyridinium salts) and the high cost of noble metals. Ongoing research focuses on earth-abundant alternatives like cobalt catalysts for industrial scalability [7].
Biocatalytic strategies exploit ketoreductases (KREDs) to install the critical (2S,4S)-stereochemistry with exceptional precision. In the synthesis of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, the prochiral ketone intermediate tert-butyl 4-oxo-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate undergoes asymmetric reduction by NADPH-dependent enzymes. Directed evolution of Exiguobacterium sp. ketoreductase (WTEA) yielded mutant M8 (F147L/W196G), which achieves >99% ee and 98% de for the trans-diol configuration at 30°C in aqueous buffer (pH 7.0) [8]. This mutant exhibits a 20-fold higher catalytic efficiency (kcat/KM = 1.8 × 10⁴ M⁻¹s⁻¹) than wild-type enzymes toward the bulky benzoylpiperidine substrate [6] [8].
Cofactor regeneration is achieved via glucose dehydrogenase (GDH)-mediated NADPH recycling, enabling substrate-to-catalyst ratios (S/C) of 500:1 and product yields >95% at 100g scale. Process intensification uses continuous flow bioreactors with immobilized enzymes on chitosan beads, enhancing productivity (space-time yield = 120 g·L⁻¹·d⁻¹) and eliminating downstream purification [6].
Table 2: Performance Metrics of Engineered Ketoreductases
Enzyme Variant | Mutation Sites | ee (%) | trans Selectivity | kcat (s⁻¹) | KM (mM) |
---|---|---|---|---|---|
WTEA (Wild-type) | None | 45 | 75:25 | 0.3 | 1.8 |
K73 | F147L | 99 | 95:5 | 4.1 | 0.9 |
M8 | F147L/W196G | >99 | >99:1 | 12.6 | 0.7 |
Limitations include enzyme inhibition by high concentrations of organic cosolvents (>20% v/v isopropanol). Protein engineering efforts now focus on enhancing solvent tolerance through surface residue mutagenesis [8].
Efficient assembly of the (2S,4S)-piperidine scaffold demands strategic optimization of convergent synthetic sequences. A streamlined seven-step route starts with 4-methoxypyridine, undergoing Cbz protection, borohydride reduction, and Suzuki-Miyaura coupling. Critical improvements involve:
A telescoped sequence integrates enzymatic ketone reduction with in situ ethoxylation: The diol intermediate undergoes regioselective Williamson ether synthesis using ethyl iodide and silver(I) oxide, directly yielding the 4-ethoxy motif without protecting group manipulation. This reduces step count from five to three while maintaining 85% overall yield and >99% ee [8].
Table 3: Optimization of Key Steps in Multi-Step Synthesis
Reaction Step | Original Conditions | Optimized Conditions | Yield Improvement | Impurity Reduction |
---|---|---|---|---|
Pyridinium Reduction | NaBH₄, THF/MeOH, 0°C | NaBH₄, THF, –20°C | 62% → 85% | 15% → <2% |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Dioxane/H₂O, 100°C | Pd(PPh₃)₄, Tol/H₂O, 80°C | 75% → 92% | Hydrolysis: 20% → <5% |
Ethoxylation | 1) Tosylation 2) NaOEt/EtOH | Ag₂O, EtI, DMF, 60°C | 68% → 89% | Elimination: 12% → 3% |
Sustainable manufacturing of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate emphasizes solvent selection, atom economy, and purification efficiency. Conventional Steglich esterification (DCC/DMAP, dichloromethane) is replaced by:
Purification advancements include:
Table 4: Environmental Metrics of Esterification Methodologies
Method | Solvent | PMI (kg·kg⁻¹) | E-Factor | Carbon Intensity (kg CO₂·kg⁻¹) |
---|---|---|---|---|
Classical Steglich (DCM) | Dichloromethane | 85 | 42 | 28 |
Acetonitrile-DIC/DMAP | Acetonitrile | 40 | 18 | 12 |
Enzymatic (CAL-B) | MTBE | 22 | 8 | 6 |
These innovations align with pharmaceutical industry goals of minimizing waste and hazardous reagents while maintaining stereochemical integrity [4] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: